molecular formula C15H23BrO2 B1237741 beta-Ionylbromoacetate CAS No. 81112-42-7

beta-Ionylbromoacetate

Cat. No.: B1237741
CAS No.: 81112-42-7
M. Wt: 315.25 g/mol
InChI Key: SCDBNWDJDBZRDB-BQYQJAHWSA-N
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Description

The compound beta-Ionylbromoacetate is a brominated ester derivative of beta-ionol, a terpenoid alcohol. Its structure features a bromoacetate group (-O-CO-CH2-Br) attached to the beta-ionyl moiety, a cyclic monoterpene backbone.

Properties

CAS No.

81112-42-7

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] 2-bromoacetate

InChI

InChI=1S/C15H23BrO2/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)18-14(17)10-16/h7-8,12H,5-6,9-10H2,1-4H3/b8-7+

InChI Key

SCDBNWDJDBZRDB-BQYQJAHWSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CBr

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)CBr

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CBr

Synonyms

eta-IBA
beta-ionylbromoacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of explicit data on beta-Ionylbromoacetate in the provided evidence, comparisons are drawn to structurally related esters and brominated compounds from the available sources.

Table 1: Structural and Functional Comparison of Benzoate Esters and Brominated Analogues

Compound CAS # Substituents Key Properties/Applications Reference
Methyl benzoate 93-58-3 Methyl ester of benzoic acid Fragrance, solvent, low toxicity
Isopropyl benzoate 939-48-0 Branched alkyl ester Plasticizer, cosmetic formulations
cis-3-Hexenyl benzoate 25152-85-6 Unsaturated alkyl chain Floral aroma, food additive
Hypothetical this compound N/A Bromoacetate + beta-ionyl Expected high reactivity for synthesis N/A

Key Observations:

Structural Differences: Unlike simple benzoates (e.g., methyl or isopropyl benzoate), this compound incorporates a bromoacetate group, which likely increases its electrophilicity compared to non-halogenated esters. This aligns with the reactivity of brominated compounds in substitution reactions, as seen in for bromoacetate intermediates. The beta-ionyl group (a cyclic terpene) distinguishes it from aliphatic or aromatic benzoates in , suggesting unique steric and electronic properties.

Synthetic Relevance: Bromoacetates are often used as alkylating agents. However, the absence of beta-ionyl derivatives in the evidence implies that specific reaction conditions (e.g., catalysts, solvents) for synthesizing such terpene-bromoacetate hybrids remain undocumented.

Toxicity and Regulatory Status: Brominated esters may pose higher toxicity compared to non-halogenated analogues (e.g., methyl benzoate).

Limitations of Available Evidence

The provided materials lack direct references to this compound. This gap precludes a data-driven comparison.

Recommendations for Further Research

Consult specialized chemical databases (e.g., SciFinder, Reaxys) for synthesis protocols or spectral data on this compound.

Investigate terpene-bromoacetate hybrids in peer-reviewed journals for reactivity and applications.

Validate toxicity and regulatory compliance through dedicated toxicological studies.

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